![molecular formula C21H14ClN5O B2825176 3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-32-4](/img/structure/B2825176.png)
3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
While some basic properties such as melting point, boiling point, density, molecular formula, and molecular weight might be available for similar compounds , the specific physical and chemical properties of “3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one” are not provided in the resources I searched.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by El-Agrody et al. (2001) demonstrates the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their antimicrobial activity. This research is relevant to the chemical of interest, showcasing the potential for developing antimicrobial agents from similar compounds (El-Agrody et al., 2001).
Antitumor and Antimicrobial Properties
Another study by Hassan et al. (2022) explores the synthesis of heterocyclic compounds from chalcones, demonstrating their antitumor and antimicrobial activities. The use of techniques like microwave irradiation in the synthesis process is highlighted, providing insights into the versatility of similar compounds in medical research (Hassan et al., 2022).
In Vitro Antimicrobial Evaluation
Prasanna Kumara et al. (2013) focus on the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and their in vitro antimicrobial evaluation. This study provides evidence of the use of such compounds in developing potential antimicrobial agents (Prasanna Kumara et al., 2013).
Potential as Serotonin Receptor Antagonists
Research by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines shows their potential as potent and selective serotonin 5-HT6 receptor antagonists. This suggests the possible application of similar compounds in neuropsychiatric disorder treatments (Ivachtchenko et al., 2010).
Crystal Structure Analysis
The study of crystal structures, as conducted by Repich et al. (2017), is crucial in understanding the physical and chemical properties of such compounds. This research provides a deeper insight into the molecular arrangements and potential applications in material sciences (Repich et al., 2017).
Antiasthma Agent Development
Research by Medwid et al. (1990) on the development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors suggests their potential use in developing antiasthma agents. This study expands the potential medical applications of similar compounds (Medwid et al., 1990).
Antibacterial Activities
El-Agrody et al. (2000) synthesized new naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and tested their antimicrobial activities, showing promising results. This research contributes to the understanding of the potential use of similar compounds in antibacterial treatments (El-Agrody et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds, such as some novel 3h-[1,2,3]triazolo[4,5-d]pyrimidines, have been evaluated as potential c-met inhibitors . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
Based on the structure of two c-met inhibitors, pf-04217903 and jnj-38877605, similar compounds were designed, synthesized, and evaluated as novel c-met inhibitors . This suggests that the compound might interact with its targets, possibly inhibiting the c-Met receptor tyrosine kinase, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a c-met inhibitor, it may affect pathways downstream of the c-met receptor, which are involved in cellular processes such as proliferation, survival, and motility .
Result of Action
If it acts as a c-met inhibitor, it could potentially inhibit cellular processes such as proliferation, survival, and motility .
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O/c22-16-8-10-17(11-9-16)27-20-19(24-25-27)21(28)26(13-23-20)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFNZNAJCAOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2825095.png)
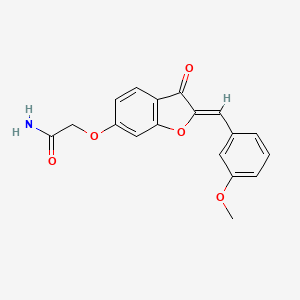
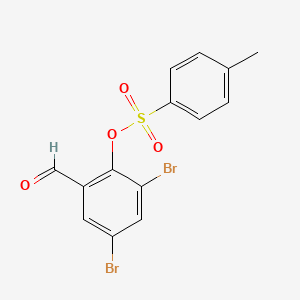
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2825102.png)
![5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2825103.png)
![[5-(4-chlorophenyl)-3-isoxazolyl]methyl N-phenylcarbamate](/img/structure/B2825105.png)

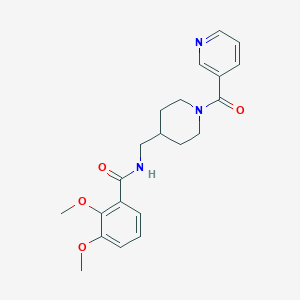
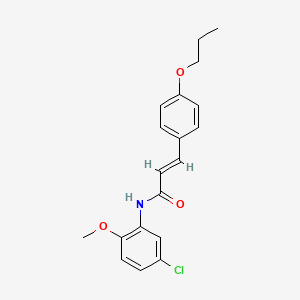
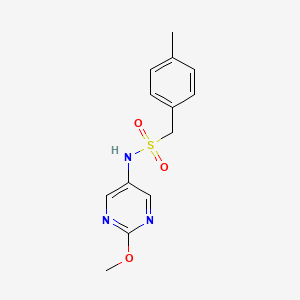
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2825114.png)
![4-allyl-N-(sec-butyl)-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2825115.png)
![Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2825116.png)